molecular formula C19H12BrNO3 B491654 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 109943-21-7

1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No.: B491654
CAS No.: 109943-21-7
M. Wt: 382.2g/mol
InChI Key: MNAVICYELNNYSX-UHFFFAOYSA-N
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Description

1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound that belongs to the naphthoquinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a naphthoquinone derivative followed by acetylation and methylation under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with cellular redox systems. It can act as an oxidizing agent, disrupting cellular processes and leading to cell death in bacteria and fungi. In cancer cells, it may induce apoptosis by generating reactive oxygen species and interfering with mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

16-acetyl-10-bromo-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO3/c1-9(22)14-15-10-5-3-4-6-11(10)18(23)16-12(20)7-8-13(17(15)16)21(2)19(14)24/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVICYELNNYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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